![molecular formula C10H17NO2 B11911313 8-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 685501-34-2](/img/structure/B11911313.png)
8-Azaspiro[4.5]decane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is straightforward and cost-effective, making it suitable for industrial production . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: The industrial production of this compound leverages the simplicity and efficiency of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-Azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 8-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 8- (tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-azaspiro[4.5]decane-7,9-dione
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness: 8-Azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
685501-34-2 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13) |
InChI-Schlüssel |
OZGHNMVYGQTDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCN(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
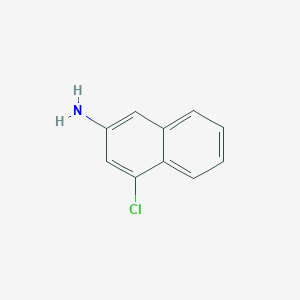
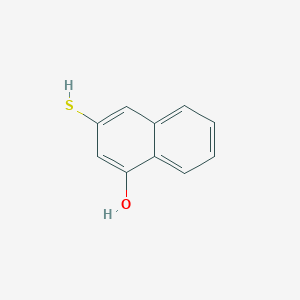



![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
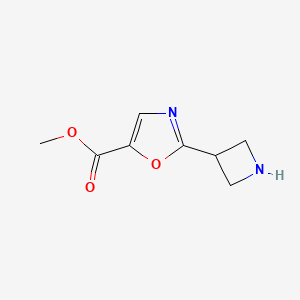
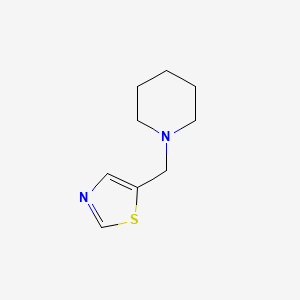
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)


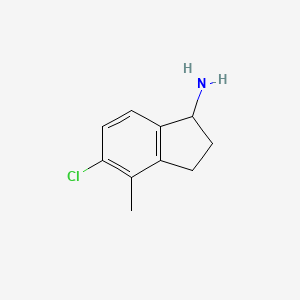
![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
